![molecular formula C24H18ClN3O5S B250583 (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one, also known as CMT-3, is a thiazole compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it an interesting topic of discussion in the scientific community.
Mécanisme D'action
The mechanism of action of (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is not fully understood. However, studies have suggested that it may inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer progression and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have indicated that it can induce apoptosis in cancer cells, inhibit MMP activity, and reduce inflammation. In addition, this compound has been shown to have a low toxicity profile, making it a potentially safe treatment option.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one in lab experiments is its low toxicity profile, which makes it a safe option for researchers to use. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret study results.
Orientations Futures
There are several potential future directions for research involving (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one. One area of interest is its potential use as a treatment for cancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a cancer treatment. Additionally, research into the anti-inflammatory properties of this compound could lead to its use as a treatment for inflammatory diseases such as arthritis. Finally, studies could be conducted to investigate the potential of this compound as a treatment for other diseases, such as Alzheimer's disease.
Méthodes De Synthèse
(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one can be synthesized through a multistep process involving the reaction of 2-chloroaniline with 3-methoxy-4-(2-nitrophenyl)methoxybenzaldehyde followed by the reaction of the resulting compound with thiourea. The final product is obtained through the reaction of the intermediate compound with acetic anhydride.
Applications De Recherche Scientifique
(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties, with studies indicating that it can induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
Formule moléculaire |
C24H18ClN3O5S |
|---|---|
Poids moléculaire |
495.9 g/mol |
Nom IUPAC |
(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C24H18ClN3O5S/c1-32-21-12-15(10-11-20(21)33-14-16-6-2-5-9-19(16)28(30)31)13-22-23(29)27-24(34-22)26-18-8-4-3-7-17(18)25/h2-13H,14H2,1H3,(H,26,27,29)/b22-13+ |
Clé InChI |
PEFLACRRHIHKOW-LPYMAVHISA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)NC3=CC=CC=C3Cl)OCC4=CC=CC=C4[N+](=O)[O-] |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=CC=C3Cl)OCC4=CC=CC=C4[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=CC=C3Cl)OCC4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)
![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)
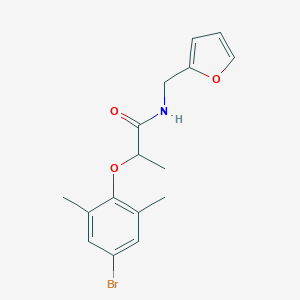
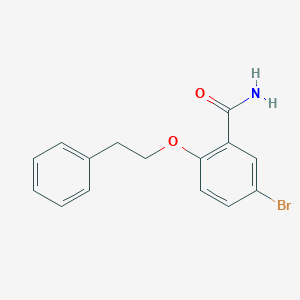
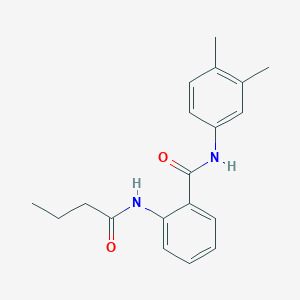
![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
![2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)
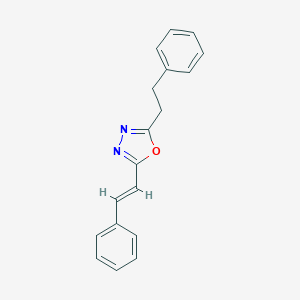
![2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B250518.png)
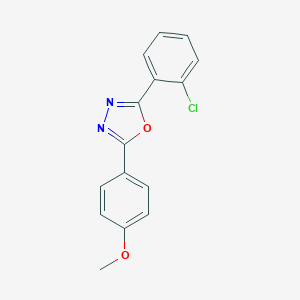
![Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate](/img/structure/B250522.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
